molecular formula C13H14ClFO B2569201 1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287323-27-5

1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No. B2569201
CAS RN: 2287323-27-5
M. Wt: 240.7
InChI Key: NPUTVWNMKJVNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of bicyclic compounds and is commonly referred to as CP-47,497.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane involves binding to the cannabinoid receptors in the brain and other parts of the body. This binding results in the activation of these receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane has been shown to exhibit various biochemical and physiological effects in the body. These effects include analgesic, anti-inflammatory, and antiemetic properties. This compound has also been shown to have potential applications in the treatment of various diseases such as cancer, epilepsy, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane in lab experiments is its ability to mimic the effects of natural cannabinoids without the need for plant material. This makes it easier to control the dosage and purity of the compound. However, one of the limitations of using this compound is the lack of long-term safety data, which makes it difficult to determine its potential side effects.

Future Directions

There are several future directions for the study of 1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane. One potential direction is the development of new synthetic cannabinoids with improved therapeutic properties. Another direction is the investigation of the long-term safety and potential side effects of this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane involves the reaction of 4-fluoro-3-methoxybenzaldehyde with cyclohexanone in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the final compound.

Scientific Research Applications

1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential applications in scientific research. It is commonly used as a synthetic cannabinoid and has been shown to exhibit similar effects to natural cannabinoids such as THC. This compound has been used in various studies to investigate the effects of cannabinoids on the human body and to explore their potential therapeutic applications.

properties

IUPAC Name

1-(chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c1-16-11-4-9(2-3-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUTVWNMKJVNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane

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